Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)-
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Overview
Description
Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)-: is a chiral compound with a specific stereochemistry denoted by the (2S) configuration This compound is characterized by the presence of an amide group, an amino group, a fluoro group, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated amide, reacts with a nucleophile like a thiophenol derivative. The reaction conditions often include the use of polar aprotic solvents and controlled temperatures to ensure the desired stereochemistry is maintained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Catalysts and specific reaction conditions are fine-tuned to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, converting it to an amine under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium thiolate or primary amines are used in the presence of polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of chiral molecules and complex organic frameworks.
Biology: In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique functional groups.
Industry: In the industrial sector, it is utilized in the synthesis of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
- Propanamide, 2-amino-N-ethyl-, (2S)-
- Propanamide, 2-amino-N-(2-fluoroethyl)-, (2S)-
Comparison:
- Propanamide, 2-amino-N-ethyl-, (2S)- lacks the phenylthio group, which significantly alters its chemical reactivity and potential applications.
- Propanamide, 2-amino-N-(2-fluoroethyl)-, (2S)- has a similar structure but without the phenylthio group, affecting its interaction with biological targets and its overall chemical properties.
Properties
CAS No. |
501121-40-0 |
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Molecular Formula |
C11H15FN2OS |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2-fluoro-2-phenylsulfanylethyl)propanamide |
InChI |
InChI=1S/C11H15FN2OS/c1-8(13)11(15)14-7-10(12)16-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)/t8-,10?/m0/s1 |
InChI Key |
QPNZMZMOGBAVGG-PEHGTWAWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(F)SC1=CC=CC=C1)N |
Canonical SMILES |
CC(C(=O)NCC(F)SC1=CC=CC=C1)N |
Origin of Product |
United States |
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